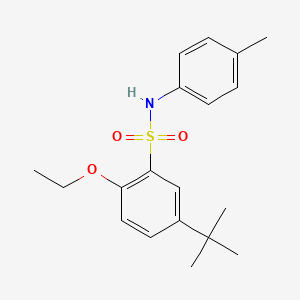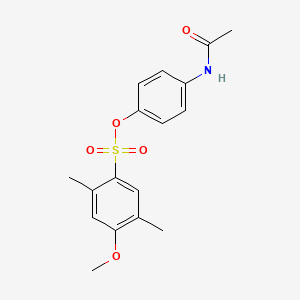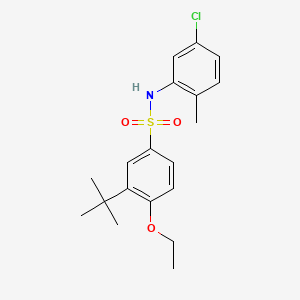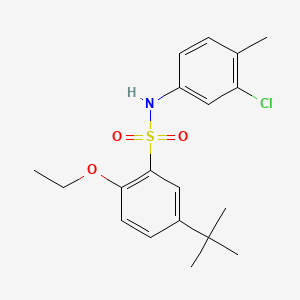
2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide, also known as DCSA, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. DCSA is a white crystalline solid that is soluble in most organic solvents and has a molecular weight of 365.8 g/mol.
Scientific Research Applications
2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer. Additionally, 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in DNA synthesis and repair. 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to have anti-inflammatory and anti-angiogenic effects. 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide in lab experiments is its potent anti-tumor activity. Additionally, 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one of the limitations of using 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide in lab experiments is its potential toxicity. 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to have cytotoxic effects on normal cells, which may limit its usefulness in certain applications.
Future Directions
There are several future directions for research on 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide. One area of research is in the development of new analogs of 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide that may have improved anti-tumor activity and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide and its potential applications in other areas of research, such as inflammation and angiogenesis. Finally, more studies are needed to assess the safety and efficacy of 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide in animal models and clinical trials.
Synthesis Methods
2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichloroaniline with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide. The synthesis of 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.
properties
IUPAC Name |
2,4-dichloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO2S/c1-8-2-3-10(15)7-12(8)17-20(18,19)13-5-4-9(14)6-11(13)16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOKNBOMCKRQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

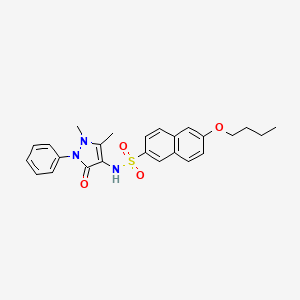


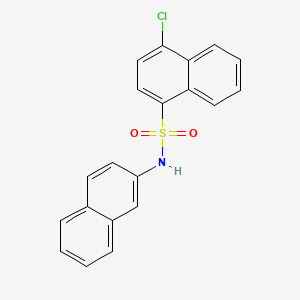
![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)

